2,9-Dibromo-7-nitro-9h-fluorene
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Overview
Description
2,9-Dibromo-7-nitro-9H-fluorene is an organic compound with the molecular formula C13H7Br2NO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms and a nitro group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dibromo-7-nitro-9H-fluorene typically involves the bromination and nitration of fluorene. One common method is the bromination of fluorene using bromine in the presence of a catalyst such as iron(III) bromide. This reaction introduces bromine atoms at the 2 and 9 positions of the fluorene ring. The resulting dibromofluorene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7 position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,9-Dibromo-7-nitro-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: The major product is 2,9-dibromo-7-amino-9H-fluorene.
Oxidation: Products include various quinone derivatives.
Scientific Research Applications
2,9-Dibromo-7-nitro-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,9-Dibromo-7-nitro-9H-fluorene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9H-fluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,9-Dinitro-9H-fluorene: Contains two nitro groups, which can lead to different reactivity and applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: The presence of methyl groups affects its solubility and reactivity.
Uniqueness
2,9-Dibromo-7-nitro-9H-fluorene is unique due to the combination of bromine and nitro substituents, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
Properties
CAS No. |
6344-65-6 |
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Molecular Formula |
C13H7Br2NO2 |
Molecular Weight |
369.01 g/mol |
IUPAC Name |
2,9-dibromo-7-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7Br2NO2/c14-7-1-3-9-10-4-2-8(16(17)18)6-12(10)13(15)11(9)5-7/h1-6,13H |
InChI Key |
QXCZEKJDCKEUFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(C3=C2C=CC(=C3)Br)Br |
Origin of Product |
United States |
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